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Compound of Interest

Compound Name:
3-Methoxy-4-nitro-1,2-

benzenediamine

CAS No.: 1354236-14-8

Cat. No.: B7890702

Get Quote

Executive Summary & Chemical Identity
3-Methoxy-4-nitro-1,2-benzenediamine (CAS: 1354236-14-8) is a highly functionalized

aromatic intermediate characterized by a tetrasubstituted benzene ring.[1] Its structure features

two adjacent amino groups (ortho-diamine), a methoxy electron-donating group (EDG), and a

nitro electron-withdrawing group (EWG).[1]

This unique "push-pull" electronic configuration makes it a critical scaffold in the synthesis of

fused heterocycles—specifically benzimidazoles and quinoxalines—which are

pharmacophores frequently observed in kinase inhibitors and antiviral therapeutics.[1]

Additionally, its chromophoric properties (due to the nitro-amine conjugation) make it a relevant

precursor in the development of oxidative hair dyes and high-performance polymers.[1]

Structural Analysis[1][2]
Core Scaffold:o-Phenylenediamine (1,2-benzenediamine).[1]
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C3-Methoxy: Provides steric bulk and electron density to the C2-amine, influencing

nucleophilicity.[1]

C4-Nitro: Strongly deactivates the ring towards electrophilic attack but activates the C3/C5

positions for nucleophilic aromatic substitution (

) under specific conditions.[1]

Steric Environment: The molecule is sterically crowded.[1] The interaction between the C2-

amine and C3-methoxy group can induce torsion, affecting planar conformation and

hydrogen-bonding capability.[1]

Property Detail

IUPAC Name 3-Methoxy-4-nitrobenzene-1,2-diamine

CAS Number 1354236-14-8

Molecular Formula

C

H

N

O

Molecular Weight 183.16 g/mol

SMILES COC1=C(N)C(N)=CC=C1=O

Appearance
Dark red to purple crystalline solid (typical of

nitro-anilines)

Physicochemical Profile
Note: Experimental data for this specific isomer is limited.[1] Values below represent high-

confidence computational predictions based on structural analogs (e.g., 4-methoxy-2-

nitroaniline).

Solubility & Stability[1][4]
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Solubility: Low water solubility due to the lipophilic nitro and methoxy groups.[1] Soluble in

polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate).[1]

Acidity (pKa): The conjugate acid of the C1-amine is expected to have a pKa

2.5–3.0, significantly lower than unsubstituted o-phenylenediamine (pKa ~4.[1]5) due to the
strong electron-withdrawing effect of the para-nitro group.[1]

Stability: Stable under standard conditions but sensitive to oxidation (air/light) due to the

electron-rich diamine moiety.[1] Long-term storage requires inert atmosphere

(Argon/Nitrogen) at -20°C.[1]

Predicted Properties Table[1]
Parameter Value (Predicted) Mechanistic Insight

LogP 0.96

Moderate lipophilicity; suitable

for cellular permeability in drug

design.[1]

pKa (Amine 1) ~2.8
Deactivated by para-nitro

group resonance.[1]

pKa (Amine 2) ~4.1

Less affected by nitro group;

sterically hindered by ortho-

methoxy.[1]

Melting Point 185–190 °C

High lattice energy driven by

intermolecular H-bonding

(Nitro

Amine).[1]

Polar Surface Area ~108 Å²

High PSA suggests limited

blood-brain barrier (BBB)

penetration.[1]

Synthetic Pathways
The synthesis of 3-Methoxy-4-nitro-1,2-benzenediamine requires careful regiocontrol to

ensure the nitro group installs at the C4 position rather than C5 or C6.[1] Direct nitration of the
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free diamine is hazardous (oxidation risk); therefore, a protection-deprotection strategy is the

industry standard.[1]

Protocol: Nitration of Protected Precursor
Objective: Synthesize 3-methoxy-4-nitro-1,2-benzenediamine from 3-methoxy-1,2-

benzenediamine.

Protection:

React 3-methoxy-1,2-benzenediamine with acetic anhydride (

) in acetic acid.[1]

Mechanism:[1][2][3] Formation of the bis-acetamide protects the amines from oxidation

and directs nitration para to the strongest activator (the amine at C1).[1]

Nitration:

Treat the bis-acetamide with fuming nitric acid (

) in sulfuric acid (

) at 0–5°C.[1]

Regioselectivity:[1] The C4 position is activated by the C1-acetamide (para) and sterically

accessible compared to C6 (blocked by C1-acetamide and C5-H interaction).[1]

Deprotection:

Hydrolysis using 6M HCl under reflux.[1]

Neutralization with NaOH yields the free base product.[1]
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Figure 1: Synthetic workflow utilizing a protection strategy to ensure regioselectivity and

prevent amine oxidation.[1]

Reactivity & Applications
The core utility of 3-Methoxy-4-nitro-1,2-benzenediamine lies in its ability to undergo

cyclization and reduction.[1]

Heterocycle Formation (Benzimidazoles)
The 1,2-diamine motif reacts with carboxylic acids, aldehydes, or orthoesters to form

benzimidazoles.[1]

Regiochemistry: The 3-methoxy group creates an asymmetric environment.[1] Cyclization

with a carboxylic acid (

) can yield two tautomeric forms, but the steric bulk of the methoxy group often favors the
formation of the isomer where the substituent is distal to the methoxy group.

Application: This reaction is fundamental in synthesizing kinase inhibitors where the

benzimidazole core mimics the adenine ring of ATP.

Reduction to Triamine
Reduction of the C4-nitro group (using

or

) yields 3-methoxy-1,2,4-benzenetriamine.[1]

Instability: The triamine is extremely air-sensitive (oxidizes to quinone imines).[1] It must be

generated in situ and immediately reacted.[1][4]

Use Case: Precursor for imidazopyridines or complex ladder polymers.

Diazotization (Benzotriazoles)
Treatment with sodium nitrite (

) in acidic media effects the diazotization of the amines.[1][4]
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Mechanism: Intramolecular attack of the diazonium species by the adjacent amine yields 4-

nitro-5-methoxy-1H-benzotriazole.[1]

Utility: Benzotriazoles are widely used as corrosion inhibitors and UV stabilizers.[1]
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Figure 2: Divergent reactivity map showing key transformation pathways.[1]

Safety & Handling Guidelines
As a nitro-aromatic diamine, this compound presents specific hazards that must be managed in

a research environment.

Toxicology Profile
Genotoxicity: Nitro-phenylenediamines are often mutagenic (positive in Ames test) due to

metabolic activation (reduction to hydroxylamines).[1] Handle as a suspected carcinogen.[1]

Skin Sensitization: High potential for allergic contact dermatitis.[1]

Acute Toxicity: Harmful if swallowed or absorbed through skin (Methemoglobinemia risk).[1]

Handling Protocol
Engineering Controls: Always handle within a certified chemical fume hood.

PPE: Double nitrile gloves, lab coat, and safety glasses.[1]
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Waste Disposal: Segregate as "Hazardous Organic Waste containing Nitrogen."[1] Do not

mix with oxidizers (peroxides, permanganates) as this may trigger exothermic

decomposition.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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